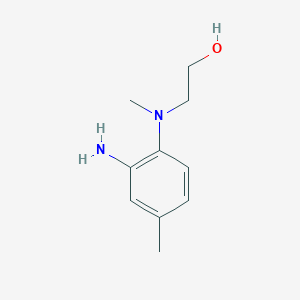
N-(2-hydroxypropyl)-4-nitrobenzamide
Overview
Description
HPMA is a hydrophilic polymer that’s often used in the creation of polymeric drug delivery systems . It’s known for its ease of synthesis, multiple functional group content, and potential for high drug loading with retention of solubility .
Synthesis Analysis
HPMA polymers can be prepared with a range of molar masses and particle sizes, and with attached dyes, radiolabel or the anticancer drug gemcitabine . The synthesis process often involves Reversible addition–fragmentation chain transfer (RAFT) polymerisation .Molecular Structure Analysis
The molecular structure of HPMA allows it to be functionalized via its side-chain hydroxyl group to incorporate drugs, imaging agents, targeting ligands, etc .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of HPMA polymers often involve RAFT polymerisation .Physical And Chemical Properties Analysis
The physical properties of HPMA polymers can vary depending on the conditions of their synthesis .Scientific Research Applications
Molecular Dynamics and Spectroscopy
- Vibrational Spectrum Analysis: The study of medium strong intra- and intermolecular hydrogen bonding in compounds related to N-(2-hydroxypropyl)-4-nitrobenzamide, such as 2-hydroxy-5-nitrobenzamide, used Car-Parrinello molecular dynamics simulation. This research helps in understanding the nature of hydrogen bonds in the crystal phase of these compounds, focusing on O-H and N-H stretching modes sensitive to hydrogen bonding strength (Brela et al., 2012).
Crystallography and X-ray Diffractometry
- Crystal Structure Analysis: Studies have determined the crystal structure of compounds similar to N-(2-hydroxypropyl)-4-nitrobenzamide, such as N-[(1-Hydroxy-3-phenylpropan-(R,S)-2-yl)carbamothioyl]-3-nitrobenzamide, providing insights into the molecular arrangement and properties of these types of compounds (Zong & Wang, 2009).
Nanotechnology and Material Science
- Nanoparticle Synthesis and Characterization: Research on the nickel(II) complex of a similar compound, N-[ethyl(propan-2-yl)carbamothioyl]-4-nitrobenzamide, has led to the synthesis and characterization of nanoparticles and nanocrystals. This work contributes to the development of new materials with potential applications in various fields (Saeed et al., 2013).
Antibacterial and Antifungal Applications
- Antibacterial Activity: Nickel and copper complexes of N-(alkyl(aryl)carbamothioyl)-4-nitrobenzamide have shown significant antibacterial efficacy, indicating potential applications in developing new antibacterial agents (Saeed, Rashid, Ali, & Hussain, 2010).
Quality Control and Standardization in Pharmaceuticals
- Quality Control Techniques: Development of identification and quantification methods for compounds like N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide is crucial for ensuring the quality and efficacy of pharmaceutical products (Sych et al., 2018).
Computational Chemistry and Drug Design
- Molecular Docking and Spectroscopic Analysis: Computational studies like molecular docking and vibrational spectroscopic analysis of compounds such as N-(4-Bromophenyl)-4-nitrobenzamide provide insights into their potential as antibacterial drugs and their application in electro-optical technologies (Dwivedi & Kumar, 2019).
Mechanism of Action
properties
IUPAC Name |
N-(2-hydroxypropyl)-4-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-7(13)6-11-10(14)8-2-4-9(5-3-8)12(15)16/h2-5,7,13H,6H2,1H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKCJZWSXXVJRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(C=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxypropyl)-4-nitrobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[(2,4,6-trimethoxyphenyl)methyl]-1H-pyrazol-5-amine](/img/structure/B1438256.png)

![2-[Butyl(methyl)amino]-N'-hydroxybenzenecarboximidamide](/img/structure/B1438262.png)




![1-[2-(thiophen-3-yl)acetyl]-octahydro-1H-indole-2-carboxylic acid](/img/structure/B1438270.png)
![tert-butyl N-{2-amino-1-[4-(propan-2-yl)phenyl]ethyl}carbamate](/img/structure/B1438271.png)